1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN3/c11-8-2-1-7(10(12)3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXNLFSCVWLHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The starting material, 4-bromo-2-chlorobenzyl chloride, is prepared by brominating and chlorinating toluene derivatives.
Formation of Pyrazole Ring: The benzyl chloride derivative is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and chloro positions, leading to the formation of various derivatives.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organometallic catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Structure :
- Systematic Name : 1-[(4-Bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine
- Molecular Formula : C₁₀H₉BrClN₃
- Molecular Weight : ~298.56 g/mol (calculated based on substituents).
- Key Features : A pyrazole ring substituted at position 1 with a (4-bromo-2-chlorophenyl)methyl group and at position 4 with an amine (-NH₂). The 4-bromo-2-chlorophenyl group introduces steric bulk and electronic effects due to halogen atoms at ortho (Cl) and para (Br) positions .
Comparison with Structural Analogs
Halogen-Substituted Phenyl Analogs
Variations in halogen type, position, and number on the phenyl ring significantly influence physicochemical and biological properties. Key examples include:
Key Trends :
Pyrazole Ring Substitution Patterns
The position of the amine group on the pyrazole ring and additional substituents modulate activity:
Key Insights :
- Amine Position : 4-NH₂ analogs generally show higher activity than 3- or 5-substituted derivatives, likely due to improved hydrogen bonding with target proteins .
- Heterocyclic Modifications : Replacing phenyl with pyridine (e.g., 3-chloropyridin-4-yl) enhances water solubility but may reduce affinity for hydrophobic binding pockets .
Electronic and Steric Effects
- Steric Effects : Bulkier groups (e.g., 4-Br vs. 4-F) reduce rotational freedom, which can either improve selectivity or hinder binding depending on the target’s active site .
Biological Activity
1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
The chemical structure and properties of this compound are as follows:
| Property | Value |
|---|---|
| Chemical Formula | C10H9BrClN3 |
| Molecular Weight | 286.56 g/mol |
| IUPAC Name | 1-[(4-bromo-2-chlorophenyl)methyl]pyrazol-4-amine |
| PubChem CID | 116074813 |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations showed significant activity against various pathogens.
In Vitro Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of several pyrazole derivatives, finding that certain compounds exhibited inhibition zones ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial properties, with specific derivatives showing bactericidal effects .
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been extensively researched. Compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Cytotoxicity Studies
The following table summarizes the cytotoxic effects observed in different studies:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 | Not specified |
| Other Pyrazoles | SF-268 | 12.50 |
| Other Pyrazoles | NCI-H460 | 42.30 |
These findings indicate that pyrazole derivatives can inhibit the growth of cancer cells effectively, with IC50 values suggesting significant potency in certain cases .
The mechanism by which pyrazole derivatives exert their biological effects is multifaceted. They may interact with various molecular targets involved in cell signaling pathways, leading to apoptosis in cancer cells or disruption of bacterial cell wall synthesis.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives:
- Study on MCF7 Cells : A derivative showed an IC50 value of 3.79 µM, indicating strong potential as an anticancer agent against breast cancer cells.
- Inhibition of Aurora-A Kinase : Certain compounds demonstrated inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM, which is critical for cancer cell proliferation .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine?
Answer:
A common approach involves coupling reactions. For example, the amine group at the pyrazole 4-position can be functionalized via nucleophilic substitution or condensation. Evidence from similar pyrazole derivatives (e.g., 1-(pyridin-3-yl)-1H-pyrazol-4-amine) suggests using carbodiimide-based coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst in dichloroethane at room temperature . Key steps:
- Substrate preparation : Halogenated benzyl precursors (e.g., 4-bromo-2-chlorobenzyl bromide) can react with 1H-pyrazol-4-amine.
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve ≥95% purity, as reported for structurally related compounds .
Basic: How can researchers characterize the purity and structural identity of this compound?
Answer:
Standard analytical techniques include:
- HPLC : To assess purity (e.g., ≥95% as typical for research-grade compounds ).
- NMR spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons for bromo/chloro groups, pyrazole NH2 signals).
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass for C10H10BrClN3: 310.98 g/mol).
- Elemental analysis : Validate stoichiometry .
Advanced: How to resolve contradictions in spectroscopic data during structural validation?
Answer:
Contradictions (e.g., ambiguous NOE signals or unexpected coupling constants) can arise from dynamic effects or impurities. Strategies:
- X-ray crystallography : Definitive structural confirmation, as demonstrated for the pyrazole derivative 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (R-factor = 0.031) .
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign proton-carbon correlations.
- Cross-validation : Compare with computational predictions (e.g., DFT-optimized geometries) .
Advanced: What computational methods predict the reactivity of halogenated pyrazole derivatives?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the bromo and chloro substituents may direct electrophilic attacks via inductive effects.
- Molecular docking : If targeting biological activity, model interactions with receptors (e.g., kinase binding sites, as seen in fused-ring pyrimidine derivatives ).
- Solvent effects : Use COSMO-RS to predict solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Basic: What are common impurities encountered during synthesis?
Answer:
Typical impurities include:
- Unreacted precursors : Residual 4-bromo-2-chlorobenzyl halides.
- By-products : Di-substituted pyrazoles or oxidized intermediates.
- Solvent residues : Detectable via GC-MS.
| Impurity | Detection Method | Reference |
|---|---|---|
| 4-bromo-2-chlorobenzyl bromide | HPLC (retention time) | |
| Di-substituted pyrazole | 1H NMR (integral ratios) |
Advanced: How to optimize reaction yields in halogen-rich environments?
Answer:
- Solvent selection : Dichloroethane or DMF enhances solubility of halogenated intermediates .
- Catalyst tuning : Use Pd catalysts for cross-couplings (e.g., Suzuki-Miyaura for aryl-bromo groups).
- Temperature control : Avoid decomposition of heat-sensitive intermediates (e.g., maintain ≤80°C) .
Advanced: How to design bioactivity studies based on structural motifs?
Answer:
- Target identification : The bromo-chloro benzyl group may confer kinase inhibition (similar to fused-ring pyrimidine compounds ).
- In vitro assays : Test against cancer cell lines (e.g., IC50 determination).
- SAR studies : Modify the pyrazole core (e.g., substitute the amine with carboxamide) and compare activity .
Basic: What crystallization techniques are suitable for this compound?
Answer:
- Slow evaporation : Use ethanol/water mixtures to grow single crystals.
- SHELX refinement : For X-ray data processing (e.g., SHELXL for small-molecule refinement ).
- Twinned crystals : Employ SHELXE for challenging datasets .
Advanced: How to analyze regioselectivity in pyrazole functionalization?
Answer:
- Kinetic vs. thermodynamic control : Monitor reaction progress via LC-MS to identify intermediates.
- Directing groups : The NH2 group at position 4 may act as a directing group for electrophilic substitution.
- Isotopic labeling : Use 15N-labeled pyrazole to track reaction pathways .
Basic: What safety protocols are critical during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
